(4Z)-2,5-bis(4-methoxyphenyl)-4-[1-(morpholin-4-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
2,5-Bis(4-methoxyphenyl)-4-(1-(morpholinoimino)ethyl)-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazolone core substituted with methoxyphenyl and morpholinoimino groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-methoxyphenyl)-4-(1-(morpholinoimino)ethyl)-1,2-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate then undergoes cyclization with hydrazine hydrate to yield the pyrazolone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(4-methoxyphenyl)-4-(1-(morpholinoimino)ethyl)-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The pyrazolone core can be reduced to form dihydropyrazolones.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydropyrazolones and related compounds.
Substitution: Various substituted pyrazolones depending on the nucleophile used.
Scientific Research Applications
2,5-Bis(4-methoxyphenyl)-4-(1-(morpholinoimino)ethyl)-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-Bis(4-methoxyphenyl)-4-(1-(morpholinoimino)ethyl)-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Diphenyl-4-(1-(morpholinoimino)ethyl)-1,2-dihydro-3H-pyrazol-3-one
- 2,5-Bis(4-chlorophenyl)-4-(1-(morpholinoimino)ethyl)-1,2-dihydro-3H-pyrazol-3-one
- 2,5-Bis(4-methoxyphenyl)-4-(1-(piperidinoimino)ethyl)-1,2-dihydro-3H-pyrazol-3-one
Uniqueness
2,5-Bis(4-methoxyphenyl)-4-(1-(morpholinoimino)ethyl)-1,2-dihydro-3H-pyrazol-3-one is unique due to the presence of both methoxyphenyl and morpholinoimino groups, which confer distinct electronic and steric properties. These features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C23H26N4O4 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2,5-bis(4-methoxyphenyl)-4-[(E)-C-methyl-N-morpholin-4-ylcarbonimidoyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H26N4O4/c1-16(24-26-12-14-31-15-13-26)21-22(17-4-8-19(29-2)9-5-17)25-27(23(21)28)18-6-10-20(30-3)11-7-18/h4-11,25H,12-15H2,1-3H3/b24-16+ |
InChI Key |
DQIPYIBAVXSLSG-LFVJCYFKSA-N |
Isomeric SMILES |
C/C(=N\N1CCOCC1)/C2=C(NN(C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC(=NN1CCOCC1)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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